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Compound of Interest

Compound Name: Z-L-Dap(N3)-OH

Cat. No.: B7908619 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
Z-L-Dap(N3)-OH, chemically known as (2S)-3-azido-2-(benzyloxycarbonylamino)propanoic

acid, is a versatile non-canonical amino acid and a pivotal reagent in the field of chemical

biology and drug discovery. Its structure incorporates a protected amino group (Z-group), a

carboxylic acid, and a bioorthogonal azide moiety. This unique combination allows for its

seamless integration into peptide synthesis and subsequent site-specific modification of

biomolecules through highly efficient and selective "click chemistry" reactions. This guide

provides a detailed overview of the synthesis, chemical properties, and primary applications of

Z-L-Dap(N3)-OH, with a focus on experimental protocols for its use in copper(I)-catalyzed

azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Core Chemical and Physical Properties
Z-L-Dap(N3)-OH is a white to off-white solid that serves as a fundamental building block for

introducing an azide functional group into peptides and other molecules. The

benzyloxycarbonyl (Z) protecting group provides stability during synthetic manipulations and

can be removed under specific conditions.
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Property Value Source(s)

Molecular Formula C₁₁H₁₂N₄O₄ [1]

Molecular Weight 264.24 g/mol [1]

CAS Number 684270-44-8 [1]

Appearance White to off-white solid General

Purity Typically >98% General

Storage Conditions 2-8°C, protect from light General

Solubility
Soluble in DMF, DMSO, and

alcohols
General

Synthesis of Z-L-Dap(N3)-OH
The synthesis of Z-L-Dap(N3)-OH is typically achieved through a two-step process starting

from the readily available precursor, Z-L-2,3-diaminopropionic acid (Z-L-Dap-OH). The key

transformation is the conversion of the side-chain amino group into an azide via a diazotransfer

reaction.

Experimental Protocol: Synthesis via Diazotransfer
This protocol is adapted from established methods for the synthesis of similar azido-amino

acids.

Materials:

Z-L-2,3-diaminopropionic acid (Z-L-Dap-OH)

Imidazole-1-sulfonyl azide hydrochloride (or triflyl azide)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Potassium carbonate (K₂CO₃)

Methanol (MeOH)
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Dichloromethane (DCM)

Deionized water (H₂O)

Hydrochloric acid (HCl), concentrated

Ethyl acetate (EtOAc)

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

Dissolution: Dissolve Z-L-Dap-OH (1 equivalent) in a biphasic mixture of water, methanol,

and dichloromethane (e.g., 1:2:1 v/v/v).

Addition of Catalysts and Reagents: To the vigorously stirred solution, add a catalytic amount

of CuSO₄·5H₂O (e.g., 0.01 equivalents) followed by the diazotransfer reagent, imidazole-1-

sulfonyl azide hydrochloride (approximately 3 equivalents).

pH Adjustment: Carefully adjust the pH of the aqueous phase to approximately 9 by the

dropwise addition of a saturated aqueous solution of K₂CO₃.

Reaction: Allow the reaction to stir vigorously at room temperature for 12-24 hours. Monitor

the reaction progress by thin-layer chromatography (TLC).

Work-up:

Once the reaction is complete, dilute the mixture with dichloromethane and separate the

aqueous layer.

Extract the organic layer with a saturated sodium bicarbonate solution.

Combine all aqueous layers and wash with diethyl ether to remove any unreacted

diazotransfer reagent.

Carefully acidify the combined aqueous phase to pH 2 with concentrated HCl.

Extract the product into ethyl acetate (3x).
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Purification:

Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and

concentrate under reduced pressure to yield the crude product.

If necessary, the product can be further purified by column chromatography on silica gel.

Expected Yield: 70-85%

Synthesis Workflow
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A flowchart illustrating the synthesis of Z-L-Dap(N3)-OH.

Applications in Bioconjugation: Click Chemistry
Z-L-Dap(N3)-OH is primarily utilized as a handle for bioconjugation through "click chemistry."

This refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they

do not interfere with native biological processes. The azide group of Z-L-Dap(N3)-OH can react

with alkyne-containing molecules via two main pathways: Copper(I)-Catalyzed Azide-Alkyne

Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
CuAAC is a highly efficient reaction that forms a stable 1,4-disubstituted triazole linkage

between an azide and a terminal alkyne, catalyzed by a copper(I) species.
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This protocol describes the general procedure for conjugating a peptide containing a Z-L-
Dap(N3)-OH residue to an alkyne-functionalized molecule (e.g., a fluorescent dye).

Materials:

Peptide containing Z-L-Dap(N3)-OH (1 equivalent)

Alkyne-functionalized molecule (1.5-2 equivalents)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.5 equivalents)

Sodium ascorbate (1-5 equivalents)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand (5 equivalents relative to copper)

Phosphate-buffered saline (PBS) or another suitable buffer, pH 7.4

Dimethyl sulfoxide (DMSO) for dissolving reagents

Procedure:

Preparation of Stock Solutions:

Dissolve the azide-containing peptide in the chosen buffer.

Dissolve the alkyne-functionalized molecule in DMSO.

Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the THPTA/TBTA ligand in

deionized water or buffer.

Reaction Setup:

In a microcentrifuge tube, combine the azide-containing peptide solution and the alkyne-

functionalized molecule.

Add the copper-stabilizing ligand to the mixture.

Add the CuSO₄ solution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b7908619?utm_src=pdf-body
https://www.benchchem.com/product/b7908619?utm_src=pdf-body
https://www.benchchem.com/product/b7908619?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7908619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initiate the reaction by adding the sodium ascorbate solution.

Reaction: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

Purification: The resulting triazole-linked conjugate can be purified using methods

appropriate for the biomolecule, such as reverse-phase high-performance liquid

chromatography (RP-HPLC) for peptides or size-exclusion chromatography for larger

proteins.

CuAAC Reaction Pathway

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Peptide-Dap(N3)

Peptide-Triazole-MoleculeAlkyne-Molecule

Cu(I) Catalyst
(from CuSO₄ + NaAsc)
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The CuAAC reaction pathway for bioconjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g.,

DBCO, BCN) which reacts readily with azides without the need for a catalyst. This is

particularly advantageous for in vivo applications or when working with copper-sensitive

systems.
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This protocol outlines the conjugation of a peptide containing Z-L-Dap(N3)-OH to a DBCO-

functionalized molecule.

Materials:

Peptide containing Z-L-Dap(N3)-OH (1 equivalent)

DBCO-functionalized molecule (1.5-2 equivalents)

Phosphate-buffered saline (PBS), pH 7.4

Dimethyl sulfoxide (DMSO) for dissolving the DBCO reagent

Procedure:

Preparation of Solutions:

Dissolve the azide-containing peptide in PBS.

Dissolve the DBCO-functionalized molecule in DMSO.

Reaction:

Add the DBCO-functionalized molecule solution to the peptide solution.

Gently mix and allow the reaction to proceed at room temperature for 2-12 hours. The

reaction can also be performed at 37°C to increase the rate.

Purification: Purify the resulting conjugate using RP-HPLC or other suitable chromatographic

techniques.

SPAAC Reaction Pathway
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Peptide-Dap(N3)

Peptide-Triazole-Molecule

Strained Alkyne (e.g., DBCO)

Click to download full resolution via product page

The SPAAC reaction pathway for copper-free bioconjugation.

Applications in Drug Discovery and Development
The ability to site-specifically introduce a reactive handle into a peptide or protein using Z-L-
Dap(N3)-OH has numerous applications in drug discovery and development:

Peptide Labeling: Attachment of fluorescent dyes, biotin, or other tags for imaging, tracking,

and affinity purification.

Peptide Cyclization: Creating "stapled" or cyclic peptides by reacting the azide side chain

with an alkyne-containing amino acid within the same peptide sequence. This can improve

peptide stability, receptor affinity, and cell permeability.

Peptide-Drug Conjugates (PDCs): Linking cytotoxic drugs or other therapeutic agents to

targeting peptides.

Probing Protein-Protein Interactions: Incorporating Z-L-Dap(N3)-OH into a peptide that binds

to a target protein allows for the subsequent attachment of probes to study the interaction.

Workflow for Studying Protein-Protein Interactions
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Workflow for Probing Protein-Protein Interactions

Solid-Phase Peptide Synthesis
with Z-L-Dap(N3)-OH
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Incubate with
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Analysis
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An experimental workflow for studying protein-protein interactions.

Conclusion
Z-L-Dap(N3)-OH is a powerful and enabling reagent for chemical biologists and medicinal

chemists. Its straightforward incorporation into synthetic peptides and the bioorthogonality of its

azide group provide a robust platform for the precise engineering of biomolecules. The detailed

protocols and workflows presented in this guide are intended to serve as a practical resource
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for researchers seeking to leverage the capabilities of Z-L-Dap(N3)-OH in their drug discovery

and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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